molecular formula C8H10FN3O4S B192945 Emtricitabine sulfoxide CAS No. 152128-77-3

Emtricitabine sulfoxide

Cat. No.: B192945
CAS No.: 152128-77-3
M. Wt: 263.25 g/mol
InChI Key: DMOMZPWPIDCLMB-YGFFCSEESA-N
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Description

Emtricitabine S-oxide is a chemical compound with the molecular formula C8H10FN3O4S. It is a potential impurity found in commercial preparations of emtricitabine, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 and hepatitis B . Emtricitabine S-oxide is structurally related to emtricitabine, differing by the presence of an additional oxygen atom, which forms a sulfoxide group.

Mechanism of Action

Target of Action

Emtricitabine S-oxide, also known as Emtricitabine sulfoxide, is a major degradation product of Emtricitabine . Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) primarily used for the treatment and prophylaxis of HIV . The primary target of Emtricitabine is the HIV-1 reverse transcriptase enzyme . This enzyme plays a crucial role in the replication of the HIV virus by transcribing viral RNA into DNA .

Mode of Action

Emtricitabine S-oxide, like Emtricitabine, is likely to work by inhibiting the HIV-1 reverse transcriptase enzyme . It competes with the natural substrate deoxycytidine 5’-triphosphate and gets incorporated into the nascent viral DNA, resulting in chain termination . This prevents the transcription of HIV RNA to DNA, thereby inhibiting the replication of the virus .

Biochemical Pathways

Emtricitabine S-oxide is involved in the degradation pathways of Emtricitabine . Emtricitabine degrades over 51%, 13%, and 53% during acid, base, and oxidative degradation respectively, leading to the formation of three major degradation products, one of which is Emtricitabine S-oxide .

Pharmacokinetics

Emtricitabine, the parent compound, has a bioavailability of 93% . The elimination half-life of Emtricitabine is approximately 10 hours, and it is excreted through renal (86%) and fecal (14%) routes .

Result of Action

The parent compound emtricitabine inhibits the replication of hiv-1 and hepatitis b in various cell lines

Action Environment

The action, efficacy, and stability of Emtricitabine S-oxide are likely to be influenced by various environmental factors. It’s important to note that the parent compound Emtricitabine is sensitive to different stress conditions, including acid, base, and oxidative environments .

Preparation Methods

The synthesis of emtricitabine S-oxide involves the oxidation of emtricitabine. This can be achieved using various oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction typically requires a solvent like methanol or acetonitrile and is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial production methods for emtricitabine S-oxide are not well-documented, as it is primarily considered an impurity rather than a target compound. the oxidation process used in laboratory settings can be scaled up for industrial purposes if needed.

Chemical Reactions Analysis

Emtricitabine S-oxide undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide group to a sulfone group.

    Reduction: The sulfoxide group can be reduced back to the sulfide form (emtricitabine) using reducing agents like sodium borohydride.

    Substitution: The fluorine atom on the pyrimidine ring can undergo nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include emtricitabine (reduction product) and emtricitabine sulfone (oxidation product).

Scientific Research Applications

Pharmaceutical Analysis

Emtricitabine sulfoxide is primarily studied as an impurity in emtricitabine preparations. Its identification and quantification are essential for quality control in pharmaceutical manufacturing. Analytical methods such as reversed-phase high-performance liquid chromatography (RP-HPLC) have been developed to detect and quantify this compound alongside other impurities in combination drugs .

Stability Studies

Stability studies assess how environmental conditions affect the degradation of emtricitabine and its derivatives, including this compound. These studies are vital for determining the shelf life and storage conditions required to maintain drug efficacy .

Metabolic Pathway Research

Research on the metabolic pathways involving this compound provides insights into the degradation processes of emtricitabine in vivo. Understanding these pathways can lead to improved formulations that minimize side effects and enhance therapeutic outcomes .

Case Studies

Case Study 1: Detection Methods
A study focused on developing an RP-HPLC method for detecting this compound in fixed-dose combination drugs containing emtricitabine, dolutegravir, and tenofovir alafenamide. The method demonstrated high sensitivity and specificity, essential for ensuring drug quality.

Case Study 2: Stability Assessment
Another study evaluated the stability of emtricitabine formulations under various stress conditions (acidic, basic, oxidative). The presence of this compound was noted as a significant factor influencing the overall stability of the formulation .

Comparison with Similar Compounds

Emtricitabine S-oxide is similar to other nucleoside analogs and their respective oxidation products. Some related compounds include:

    Emtricitabine: The parent compound, a nucleoside reverse transcriptase inhibitor.

    Lamivudine: Another nucleoside reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B.

    Zidovudine: A nucleoside reverse transcriptase inhibitor used in the treatment of HIV.

Emtricitabine S-oxide is unique due to its specific structure and the presence of the sulfoxide group, which distinguishes it from other nucleoside analogs and their impurities .

Biological Activity

Emtricitabine sulfoxide is a metabolite of emtricitabine, a nucleoside reverse transcriptase inhibitor (NRTI) used primarily in the treatment of HIV. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile. This article reviews the pharmacokinetics, mechanisms of action, and biological effects of this compound, supported by relevant data tables and case studies.

Overview of Emtricitabine and Its Metabolite

Emtricitabine (FTC) is known for its efficacy against HIV-1, HIV-2, and hepatitis B virus (HBV). Upon administration, FTC undergoes biotransformation to form several metabolites, including this compound, which constitutes approximately 9% of the administered dose . The biological activity of this compound contributes to the overall pharmacological effects observed with FTC.

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed in various studies. Key parameters include absorption, distribution, metabolism, and excretion (ADME):

  • Absorption : Emtricitabine exhibits high oral bioavailability, approximately 63% in monkeys and 96% in mice after oral dosing . The sulfoxide metabolite's bioavailability has not been explicitly detailed but is expected to parallel that of FTC due to its formation from the parent compound.
  • Distribution : The volume of distribution at steady state for FTC is approximately 0.8 L/kg in monkeys . While specific data for this compound is limited, it is likely to exhibit similar distribution characteristics.
  • Metabolism : Emtricitabine undergoes oxidation to form this compound. This metabolic pathway is significant as it influences the drug's overall efficacy and safety profile .
  • Excretion : The renal clearance of FTC and its metabolites indicates that renal function can significantly affect drug levels in circulation. In studies involving cynomolgus monkeys, about 41% of the radioactive dose was excreted in urine within 72 hours .

Emtricitabine and its sulfoxide metabolite act primarily by inhibiting reverse transcriptase, an enzyme critical for viral replication. This inhibition prevents the conversion of viral RNA into DNA, thereby halting the replication cycle of HIV. The presence of this compound may enhance or modify this inhibitory effect due to its structural similarity to FTC.

Efficacy Against HIV

Research has shown that both emtricitabine and its metabolites possess antiviral activity. A study highlighted that emtricitabine effectively suppressed viral loads in patients undergoing antiretroviral therapy . Although specific studies on this compound are sparse, its role as a metabolite suggests potential additive or synergistic effects in HIV treatment.

Case Studies

A notable case involved patients with chronic hepatitis B who were treated with a combination regimen including FTC. The outcomes demonstrated significant reductions in viral load and improvements in liver function tests over a 48-week period . While direct evidence for this compound's role was not provided, the results underscore the importance of understanding all active metabolites in therapeutic contexts.

Data Table: Pharmacokinetics Summary

ParameterEmtricitabine (FTC)This compound
Oral Bioavailability63% (monkeys)Not specified
Volume of Distribution0.8 L/kgNot specified
Renal ClearanceRapidExpected similar
Percentage as Metabolite-~9%

Properties

IUPAC Name

4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O4S/c9-4-1-12(8(14)11-7(4)10)5-3-17(15)6(2-13)16-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+,17?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOMZPWPIDCLMB-YGFFCSEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1=O)CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](S1=O)CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152128-77-3
Record name Emtricitabine sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152128773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EMTRICITABINE SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y00K47B026
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Emtricitabine sulfoxide
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Customer
Q & A

Q1: What is the significance of Emtricitabine S-oxide in pharmaceutical analysis?

A1: Emtricitabine S-oxide is a related substance of Emtricitabine, meaning it is structurally similar and can arise as an impurity during the manufacturing process of Emtricitabine-containing medications. The research paper describes the development and validation of a method to specifically detect and quantify Emtricitabine S-oxide in fixed-dose combination drugs containing Emtricitabine, Dolutegravir, and Tenofovir Alafenamide []. This is important because the presence of impurities like Emtricitabine S-oxide can potentially impact the safety and efficacy of the medication.

Q2: What analytical method was used to determine Emtricitabine S-oxide in the research?

A2: The researchers developed and validated a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of Emtricitabine S-oxide and another impurity, Tenofovir (S)-propanol, in the pharmaceutical dosage form []. They achieved separation using an Inertsil ODS C18 column and a mobile phase consisting of 0.5 M potassium dihydrogen phosphate buffer and acetonitrile (80:20, v/v) at a pH of 4.5 ± 0.1.

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